



Dried blood spot (DBS) analysis for N,O-Didesmethylvenlafaxine

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Compound of Interest		
Compound Name:	N,O-Didesmethylvenlafaxine	
Cat. No.:	B015946	Get Quote

An in-depth guide to the quantitative analysis of **N,O-Didesmethylvenlafaxine** (NODDV) in human dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is detailed below. This application note is intended for researchers, scientists, and professionals in the field of drug development and therapeutic drug monitoring.

Application Notes Introduction

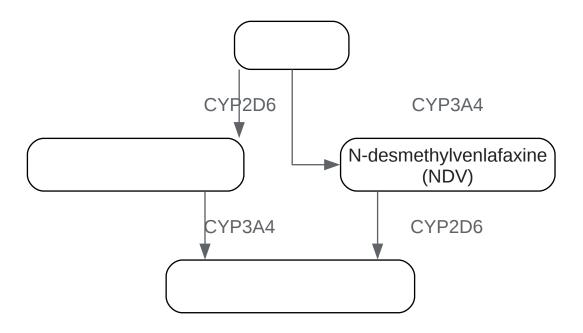
Venlafaxine is an antidepressant medication that is metabolized in the body into several metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV) and the inactive **N,O-didesmethylvenlafaxine** (NODDV).[1][2] Monitoring the levels of these compounds in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. Dried blood spot (DBS) sampling has emerged as a minimally invasive alternative to traditional venous blood collection, offering advantages in terms of sample collection, storage, and transportation.[3][4][5] This document outlines a comprehensive protocol for the extraction and quantification of NODDV from DBS samples using LC-MS/MS.

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes metabolism primarily through the cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[1] The major metabolic pathway is O-demethylation to form ODV, which is also pharmacologically active. Further metabolism, including N-demethylation,



leads to the formation of other metabolites such as N-desmethylvenlafaxine (NDV) and **N,O-didesmethylvenlafaxine** (NODDV).[1][2]



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Metabolic pathway of Venlafaxine.

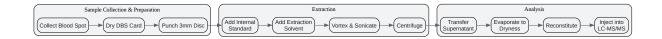
Experimental Protocols Materials and Reagents

- N,O-Didesmethylvenlafaxine reference standard
- Stable isotope-labeled internal standard (e.g., NODDV-d6)
- · HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human whole blood (drug-free)
- DBS collection cards (e.g., Whatman 903)[6]
- Pipettes and general laboratory equipment



DBS Sample Preparation and Extraction Workflow

The following diagram illustrates the workflow for DBS sample preparation and analysis.



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DBS sample analysis workflow.

Detailed Protocol

- Preparation of Standards and Quality Controls (QCs):
 - Prepare stock solutions of NODDV and the internal standard (IS) in methanol.
 - Spike drug-free human whole blood with known concentrations of NODDV to prepare calibration standards and QC samples.
- DBS Sample Collection:
 - Spot 50 μL of the spiked blood onto the DBS cards.
 - Allow the spots to dry at ambient temperature for at least 3 hours.
- Extraction Procedure:
 - Punch a 3-mm disc from the center of the dried blood spot.
 - Place the disc into a 1.5 mL microcentrifuge tube.
 - Add 20 μL of the internal standard solution.
 - Add 200 μL of extraction solvent (e.g., acetonitrile with 0.1% formic acid).



- Vortex for 1 minute and sonicate for 15 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Sample Analysis:
 - Transfer the supernatant to a clean tube.
 - Evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
 - Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Parameter	Condition
LC Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
Injection Volume	5 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transitions	Specific transitions for NODDV and its internal standard would need to be determined empirically, but a starting point could be based on the parent compound's fragmentation.



Quantitative Data Summary

The following tables present typical validation data for a DBS-based LC-MS/MS assay for venlafaxine and its metabolites, which can be extrapolated for NODDV.

Table 1: Calibration Curve and Linearity

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r²)
NODDV	5 - 800	> 0.99

Data based on a similar multiplexed assay for venlafaxine and its metabolites in plasma.[2]

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LLOQ	5	< 15	< 15	85 - 115
Low	15	< 15	< 15	85 - 115
Medium	200	< 15	< 15	85 - 115
High	600	< 15	< 15	85 - 115

Acceptance criteria based on regulatory guidelines for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

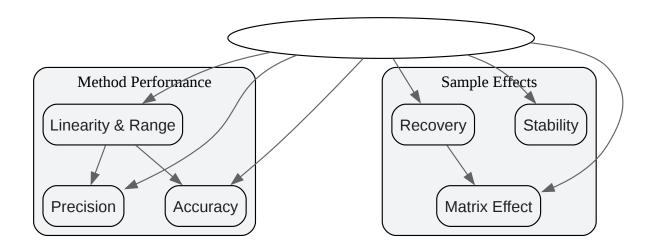
Analyte	Extraction Recovery (%)	Matrix Effect (%)
NODDV	> 85	90 - 110

Expected values based on typical performance of DBS extraction methods.

Logical Relationship of Validation Parameters

The validation of a bioanalytical method involves a series of interconnected experiments to ensure its reliability.





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Interrelation of validation parameters.

Conclusion

The described methodology provides a robust and reliable approach for the quantification of **N,O-didesmethylvenlafaxine** in dried blood spots. The use of DBS offers significant advantages for clinical and research applications by simplifying sample collection and handling. The presented protocols and data serve as a comprehensive guide for the development and validation of similar assays.

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